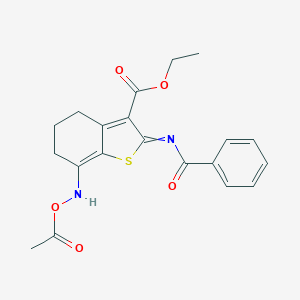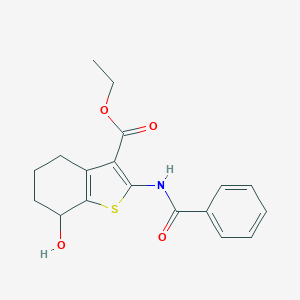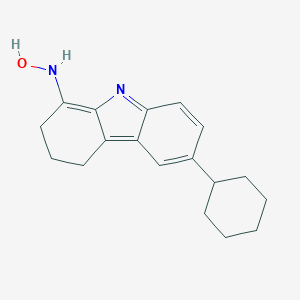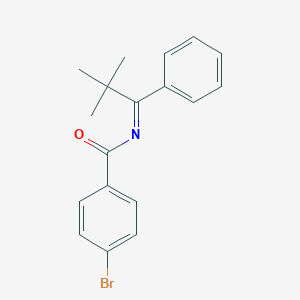
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide, also known as BDMP, is a chemical compound that belongs to the family of substituted benzamides. It is a potent and selective inhibitor of the dopamine transporter, and it has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes.
Mecanismo De Acción
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased reward-seeking behavior. It has also been shown to have antidepressant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is its high selectivity for the dopamine transporter, which allows for the specific manipulation of dopamine signaling in experimental models. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are a number of future directions for research involving 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide, including the development of more potent and selective dopamine transporter inhibitors, the investigation of the role of dopamine in neurodegenerative diseases such as Parkinson's disease, and the exploration of the therapeutic potential of dopamine transporter inhibitors in the treatment of psychiatric disorders such as depression and addiction.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide involves the reaction of 4-bromo-benzoyl chloride with 2,2-dimethyl-1-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity and yield.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the mechanisms of drug addiction, depression, and other psychiatric disorders that are associated with dopamine dysregulation.
Propiedades
Fórmula molecular |
C18H18BrNO |
|---|---|
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide |
InChI |
InChI=1S/C18H18BrNO/c1-18(2,3)16(13-7-5-4-6-8-13)20-17(21)14-9-11-15(19)12-10-14/h4-12H,1-3H3 |
Clave InChI |
RXCUZDSOMINZSC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=NC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C(=NC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



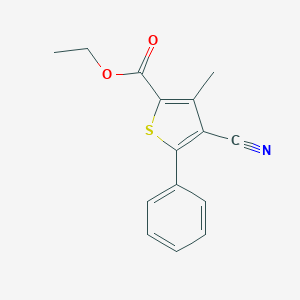
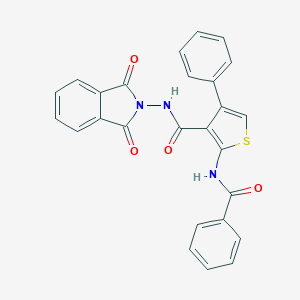
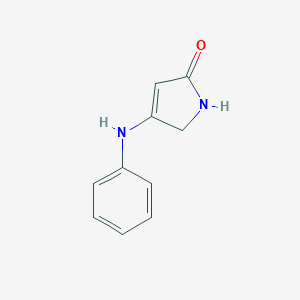
![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
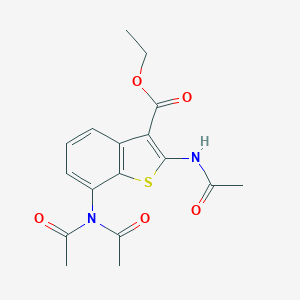
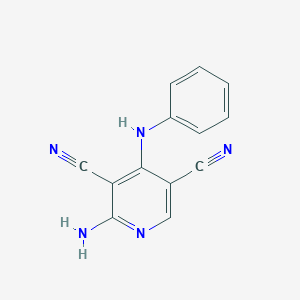
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
